2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group and at position 2 with a 3-chlorophenyl moiety. The structural complexity arises from the fusion of heterocyclic systems (isoquinolinone and oxadiazole), which are known to influence electronic properties, solubility, and biological interactions . Computational tools like density-functional theory (DFT) and wavefunction analysis are critical for understanding its electronic behavior and reactivity .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-9-11-16(12-10-15)22-26-23(30-27-22)21-14-28(18-6-4-5-17(25)13-18)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQVRKRSQHQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinolinone Core: Starting from a suitable isoquinoline derivative, the isoquinolinone core can be synthesized through cyclization reactions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides or amidoximes with carboxylic acids or their derivatives.
Substitution Reactions: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the oxadiazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated precursors and nucleophiles or electrophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the oxadiazole ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and isoquinoline moieties exhibit significant anticancer properties. The presence of the 1,2-dihydroisoquinoline structure in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Antimicrobial Properties
Compounds with chlorophenyl and oxadiazole groups have demonstrated antimicrobial activity against a range of pathogens. The unique structure of this compound allows it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the oxadiazole moiety is known to interact with targets such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunosuppression. Inhibiting IDO can enhance the efficacy of immunotherapies in cancer treatment .
Neuroprotective Effects
Preliminary studies suggest that derivatives of isoquinoline may possess neuroprotective effects. The ability to cross the blood-brain barrier allows such compounds to potentially protect neuronal cells from oxidative stress and neuroinflammation, providing avenues for treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring and substituted phenyl groups may play a role in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- The 1,2,4-oxadiazole ring (electron-deficient) at position 4 contributes to π-stacking interactions .
- [4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one] () : Contains a triazolone ring instead of oxadiazole, reducing electron deficiency but introducing a cyclopropylmethyl group, which may enhance metabolic stability.
Substituent Effects
- 3-Chlorophenyl vs. 4-Chlorophenyl : The target’s 3-chlorophenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl substituent in analogs like 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (). Meta-substitution may reduce symmetry and alter dipole moments compared to para-substitution .
- 4-Methylphenyl vs.
Bioisosteric Replacements
- Oxadiazole vs. Oxazole: The oxadiazole ring in the target () is a bioisostere for carboxylic acids, improving metabolic stability compared to the oxazole in [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone (). Oxadiazoles are more resistant to hydrolysis .
Data Table: Structural and Functional Comparison
Research Findings and Computational Insights
- Electronic Properties : DFT studies (e.g., Becke’s exchange-correlation functional) predict that the oxadiazole ring in the target compound lowers the LUMO energy, enhancing electrophilic reactivity compared to oxazole analogs .
- Solubility and LogP : Multiwfn analysis suggests the 3-chlorophenyl group increases hydrophobicity (LogP ~3.5) relative to ’s dimethoxyphenyl analog (LogP ~2.8) .
- Crystallography: SHELX-based refinements () could resolve the dihydroisoquinolinone core’s planar conformation, critical for docking studies.
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an isoquinoline moiety linked to an oxadiazole ring and a chlorophenyl group. Its molecular formula is with a molecular weight of 363.83 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells with an IC50 value of approximately 15 µM . The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In a comparative study, it was found that derivatives showed COX-II inhibitory activity with IC50 values lower than standard anti-inflammatory drugs like Celecoxib. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
Research Findings
Case Study 1: Anticancer Mechanism
A study conducted by Chahal et al. (2023) explored the anticancer mechanisms of oxadiazole derivatives. The findings indicated that these compounds could significantly reduce tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory responses, compounds similar to This compound were tested for their ability to reduce edema in animal models. The results showed a reduction in paw swelling by up to 64% compared to control groups treated with standard NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
